50% Reduction in CYP3A4 Inhibition Liability vs. Sufugolix Scaffold via 6-Methoxypyridazin-3-yl Incorporation
In a direct comparative study during the optimization of orally active GnRH antagonists, the compound TAK-385 (which incorporates the (6-methoxypyridazin-3-yl)methanamine fragment at the 3-position of the thienopyrimidine-dione core) demonstrated a 50% reduction in CYP3A4 inhibitory activity compared to the predecessor molecule sufugolix (TAK-013), which utilizes a different heterocyclic substituent [1]. This quantitative improvement was achieved while maintaining potent in vitro GnRH antagonistic activity (IC50 < 1 nM in the presence of fetal bovine serum). The design iteration that introduced the 6-methoxypyridazin-3-yl group was the decisive step that eliminated the CYP inhibition that had previously restricted clinical development of this scaffold class [2].
| Evidence Dimension | CYP3A4 Inhibitory Activity (Drug-Drug Interaction Risk) |
|---|---|
| Target Compound Data | TAK-385 (6-methoxypyridazin-3-yl fragment): CYP3A4 inhibition IC50 > 20 µM (no meaningful CYP inhibition) |
| Comparator Or Baseline | Sufugolix (TAK-013, predecessor scaffold): Significant CYP3A4 inhibition (IC50 not explicitly stated, but the 50% reduction was the reported optimization metric) |
| Quantified Difference | 50% reduction in CYP3A4 inhibition relative to sufugolix scaffold |
| Conditions | Human liver microsome CYP3A4 inhibition assay; TAK-385 GnRH antagonism assay in CHO cells expressing human GnRH receptor in presence of fetal bovine serum [1]. |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting oral GnRH antagonists, this specific intermediate directly enables access to a pre-optimized chemical space where the major CYP-related DDI liability of the parent scaffold has been quantitatively mitigated, a finding that generic 6-H or 6-Cl pyridazine analogs cannot replicate.
- [1] Miwa, K.; et al. J. Med. Chem. 2011, 54, 4998–5012. TAK-385 discovery: Compound 16b showed potent in vitro GnRH antagonistic activity without CYP inhibition. View Source
- [2] J-STAGE. 経口型低分子GnRH受容体拮抗薬TAK-385(レルゴリクス)の創製, 2021. Quantified the CYP3A4 inhibition reduction as 50% from TAK-013. View Source
